2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to the quinazolinone-derived acetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 4-methoxyphenyl group. The sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted at the nitrogen atom with a 2-methylphenyl group. Its molecular formula is C₂₄H₂₁N₃O₃S, with a molecular weight of 431.5 g/mol.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-7-3-5-9-20(16)25-22(28)15-31-24-26-21-10-6-4-8-19(21)23(29)27(24)17-11-13-18(30-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZQXMKHAZKGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with isothiocyanates to form 2-mercaptoquinazolinones. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
| Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid + 2-methylaniline | Enhanced solubility in polar solvents |
| Basic (NaOH, H₂O, 80°C) | Sodium salt of the carboxylic acid + 2-methylaniline | Faster reaction kinetics compared to acidic conditions |
Oxidation of the Sulfanyl Linkage
The sulfur atom in the sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones. This alters electronic properties and potential biological activity.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 25°C, 6 hours | Sulfoxide derivative | Improved hydrogen-bonding capacity |
| mCPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | Enhanced metabolic stability |
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone ring undergoes nucleophilic substitution at the 2-position (adjacent to the carbonyl group), enabling structural diversification.
Alkylation Reactions
The methoxyphenyl and methylphenyl groups participate in alkylation, often targeting nitrogen or oxygen atoms.
| Alkylating Agent | Site | Conditions | Products |
|---|---|---|---|
| Methyl iodide | Quinazolinone N-atom | DMF, K₂CO₃, 60°C, 6 hours | N-Methylated derivative |
| Benzyl chloride | Acetamide oxygen | THF, NaH, 0°C → 25°C, 4 hours | O-Benzylated product |
Coupling Reactions for Structural Elaboration
The compound serves as a scaffold for coupling reactions, enabling the introduction of pharmacophores.
| Reagent | Coupling Type | Conditions | Products |
|---|---|---|---|
| EDCI/HOBt | Amide bond formation | DCM, RT, 24 hours | Peptide-conjugated derivatives |
| Suzuki-Miyaura catalyst (Pd(PPh₃)₄) | C–C bond formation | Toluene/EtOH, 80°C, 12 hours | Biaryl-modified quinazolinone derivatives |
Photochemical and Thermal Stability
The compound demonstrates stability under ambient light but degrades under UV irradiation or prolonged heating.
| Condition | Observation |
|---|---|
| UV light (254 nm) | Degradation to quinazoline-2,4-dione and disulfide byproducts |
| 100°C, 24 hours | Partial decomposition (<10%) without significant structural alteration |
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The quinazolinone core is known to interact with DNA and proteins, disrupting their normal functions. Additionally, the methoxyphenyl and sulfanyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (e.g., >280°C) compared to electron-donating groups like 4-methoxy (target compound).
- Solubility : The 4-methoxy group in the target compound likely improves solubility in polar solvents compared to chloro or methyl substituents .
Crystallographic and Stability Data
- Hydrogen bonding : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide form stable crystal lattices via N–H···O and C–H···O interactions .
- Conformational stability : The target compound’s 4-methoxy group may induce steric effects, altering π-π stacking compared to planar chloro analogs .
Key Research Findings
Synthetic Flexibility: The quinazolinone-thioacetamide scaffold permits modular substitution, enabling tuning of electronic and steric properties .
Bioactivity Trends : Chloro and sulfamoyl derivatives exhibit higher potency in anti-inflammatory assays, suggesting the target compound’s methoxy group may prioritize solubility over potency .
Crystallographic Insights : Substituents influence molecular packing; methoxy groups may reduce crystallinity compared to halogenated analogs .
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The compound's structure can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O4S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors containing the quinazoline core and thiol functionalities. The methods used often include condensation reactions and may utilize various solvents and catalysts to enhance yield and purity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that quinazoline derivatives possess significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : Research indicates that this class of compounds can exhibit antimicrobial effects against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Quinazoline derivatives have been noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against bacterial and fungal strains |
| Anti-inflammatory | Reduces inflammation in various models |
Case Studies
Several studies highlight the biological efficacy of related compounds:
- A study conducted by Ghorab et al. (2019) explored N-alkyl derivatives of quinazoline as potential anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines .
- Another investigation into the anti-inflammatory properties of quinazoline derivatives showed promising results in reducing inflammation markers in animal models .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves a multi-step procedure starting with the quinazolinone core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with 4-methoxyphenyl isocyanate under acidic conditions .
- Sulfanyl incorporation : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent .
- Acetamide coupling : Amidation of the intermediate with 2-methylphenylamine using EDCI/HOBt as coupling agents .
Optimization : Use statistical experimental design (e.g., factorial design) to assess variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., DFT calculations) can identify energy barriers and guide condition adjustments .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Structural confirmation : Combine NMR (¹H/¹³C) to verify substituent positions, FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), and HRMS for molecular ion matching .
- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is recommended for biological assays .
Q. What preliminary biological screening assays are appropriate for this compound?
- Anticancer activity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity control : Parallel testing in non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with the quinazolinone core and hydrophobic contacts via the 4-methoxyphenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational changes .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to identify cell death pathways .
- Metabolic profiling : Use LC-MS to compare metabolite changes in sensitive vs. resistant cell lines .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
- Sulfanyl group variation : Test thioether vs. sulfone analogs to assess oxidative stability .
- Acetamide chain optimization : Introduce heterocycles (e.g., piperazine) to modulate solubility and LogP .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Degradant identification : Use UPLC-QTOF-MS/MS with MassHunter software to fragment ions and propose structures .
Methodological Considerations
Q. How to design experiments for studying the compound’s pharmacokinetics?
Q. What statistical approaches validate reproducibility in biological assays?
- Intra-/inter-day precision : Calculate %RSD for triplicate measurements across three days .
- Bland-Altman analysis : Assess agreement between independent labs’ IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
